molecular formula C23H31Cl2NO3 B13772746 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacryl benzylate hydrochloride CAS No. 73790-26-8

5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacryl benzylate hydrochloride

Cat. No.: B13772746
CAS No.: 73790-26-8
M. Wt: 440.4 g/mol
InChI Key: JEBINWFGLNXHCI-UHFFFAOYSA-N
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Description

2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride is a complex organic compound with a unique structure that includes benzoyloxy, methyl, propan-2-ylphenoxy, and chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoyloxy and methyl groups, followed by the introduction of the propan-2-ylphenoxy and chloroethyl groups. The final step involves the formation of the azanium chloride salt. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the formation of various substituted compounds.

Scientific Research Applications

2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride include:

  • 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-bromoethyl)-ethylazanium chloride
  • 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-iodoethyl)-ethylazanium chloride
  • 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-fluoroethyl)-ethylazanium chloride

Uniqueness

The uniqueness of 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacryl benzylate hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a chloroethyl group, which is often associated with cytotoxic activity against cancer cells. The presence of the carvacryl moiety suggests potential anti-inflammatory and antimicrobial properties, as carvacrol is known for its beneficial effects in various biological systems.

Anticancer Activity

Research indicates that compounds containing chloroethyl groups exhibit significant cytotoxic effects. A study on related compounds demonstrated that N-(2-chloroethyl)-N-nitrosoureas showed IC50 values ranging from 10410^{-4} to 10610^{-6} M, indicating potent cytotoxicity against various cancer cell lines .

  • Mechanism of Action : The anticancer activity is believed to involve the inhibition of key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. For instance, a related compound was shown to induce apoptosis in prostate and breast cancer cell lines by activating c-Jun NH2-terminal kinase (JNK), leading to cell cycle arrest and increased apoptosis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by its structural similarities to known bactericides. Studies on aryl carbamates have indicated their effectiveness in preventing microbial biofilm formation, which is critical in agricultural applications .

Data Tables

Activity Type IC50 Value (M) Cell Line Mechanism
Anticancer10410610^{-4}-10^{-6}PC-3 (Prostate Cancer)Inhibition of Akt/mTOR via JNK
AntimicrobialNot specifiedVarious Microbial StrainsBiofilm inhibition

Case Studies

  • Prostate Cancer Study : A study utilizing a compound similar to this compound demonstrated significant reduction in cell viability in PC-3 cells when treated with the compound. The study highlighted the importance of JNK activation in mediating these effects .
  • Microbial Biofilm Formation : Research on aryl carbamates indicated their ability to inhibit biofilm formation in various plant pathogens. This suggests that the compound may also have applications in agricultural settings where microbial infections pose significant challenges .

Properties

CAS No.

73790-26-8

Molecular Formula

C23H31Cl2NO3

Molecular Weight

440.4 g/mol

IUPAC Name

2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-(2-chloroethyl)-ethylazanium;chloride

InChI

InChI=1S/C23H30ClNO3.ClH/c1-5-25(12-11-24)13-14-27-22-15-18(4)21(16-20(22)17(2)3)28-23(26)19-9-7-6-8-10-19;/h6-10,15-17H,5,11-14H2,1-4H3;1H

InChI Key

JEBINWFGLNXHCI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C2=CC=CC=C2)C(C)C)CCCl.[Cl-]

Origin of Product

United States

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